Naftopidil dihydrochloride is a medication that has been primarily used in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). It is an α1-adrenoceptor antagonist with a particular affinity for the α1D-adrenoceptor subtype, which is thought to be predominantly involved in the pathophysiology of BPH-related LUTS1. The drug has been widely used in Japan and has gained attention for its efficacy and safety profile.
In a randomized crossover study, naftopidil was compared with tamsulosin hydrochloride, another α1-adrenoceptor antagonist, for the treatment of LUTS in BPH. The study aimed to evaluate the efficacy of these medications in symptom management. Naftopidil demonstrated effectiveness in improving urinary symptoms, suggesting its utility as a therapeutic option for patients with BPH1.
Beyond its use in BPH, naftopidil has shown promise in the field of oncology, particularly in prostate cancer. The drug's ability to inhibit the growth of androgen-sensitive and -insensitive human prostate cancer cell lines positions it as a potential agent for chemoprevention and treatment of hormone-refractory prostate cancer. The in vivo studies involving oral administration of naftopidil in nude mice resulted in the inhibition of tumor growth, indicating its potential for clinical application in cancer therapy2.
Naftopidil has also been investigated for its antitumor effects in gastric cancer. In a study using the HGC27 human gastric cancer cell line, naftopidil was found to induce apoptosis and autophagy. The drug reduced cell viability and altered the phosphorylation of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. Interestingly, the combination of naftopidil with chloroquine diphosphate, an autophagy inhibitor, showed a synergistic effect, suggesting that naftopidil could be part of a combination therapy to enhance antitumor efficacy4.
Naftopidil dihydrochloride is derived from the interaction of 1-naphthol with epichlorohydrin, followed by alkylation with a piperazine derivative. This compound is classified under the therapeutic category of alpha-1 adrenergic antagonists, which are commonly utilized in urology for managing urinary symptoms associated with prostate enlargement. Its chemical formula is , and it has a molecular weight of approximately 465.40 g/mol .
The synthesis of naftopidil dihydrochloride involves several key steps:
Naftopidil dihydrochloride exhibits a complex molecular structure characterized by its naphthalene core and piperazine moiety.
The compound's stereochemistry includes two enantiomers (R and S), which have been studied for their binding affinities and pharmacological effects.
Naftopidil dihydrochloride can undergo various chemical reactions:
Naftopidil dihydrochloride primarily functions as a selective antagonist at alpha-1 adrenergic receptors:
Naftopidil dihydrochloride possesses several notable physical and chemical properties:
Naftopidil dihydrochloride is primarily used in clinical settings for:
Naftopidil dihydrochloride is a quinazoline-derived α1-adrenoceptor antagonist with a unique pharmacological profile. It selectively blocks α1-adrenergic receptors in the prostate, urethra, and bladder, leading to smooth muscle relaxation and improved urinary flow in benign prostatic hyperplasia (BPH) patients. Unlike nonspecific α-blockers, naftopidil’s action extends beyond mechanical obstruction relief to modulate bladder sensory function during filling, attributable to its distinct receptor subtype selectivity [1] [2].
Naftopidil exhibits threefold greater affinity for the α1D-adrenoceptor subtype (Ki = 1.2 ± 0.0 nM) than for α1A (Ki = 3.7 ± 0.6 nM) and significantly lower affinity for α1B (Ki = 20 ± 1 nM) [2] [7]. This contrasts with tamsulosin (α1A Ki = 0.019 nM; α1D Ki = 0.063 nM) and silodosin (α1A Ki = 0.036 nM; α1D Ki = 2.0 nM) [2]. The α1D selectivity is physiologically significant:
Table 1: Receptor Binding Affinity (Ki) of Naftopidil vs. Other α1-Blockers
Compound | α1A (nM) | α1B (nM) | α1D (nM) | Selectivity Ratio (α1D:α1A) |
---|---|---|---|---|
Naftopidil | 3.7 | 20 | 1.2 | 1:3.1 (α1D-preferential) |
Tamsulosin | 0.019 | 0.29 | 0.063 | 1:0.3 (α1A-preferential) |
Silodosin | 0.036 | 21 | 2.0 | 1:0.018 (α1A-preferential) |
Data compiled from Takei et al. and Shibata et al. [2] [7]
Naftopidil’s balanced α1A/α1D antagonism translates to differentiated clinical effects:
Naftopidil dihydrochloride exhibits dose-dependent absorption but low absolute oral bioavailability (≈20%) due to extensive first-pass metabolism [1] [9]. Key parameters in humans:
Table 2: Pharmacokinetic Parameters of Naftopidil Dihydrochloride
Parameter | Value (Mean ± SD) | Conditions |
---|---|---|
Tₘₐₓ (h) | 2.20 ± 1.04 | 50 mg, fed |
Cₘₐₓ (ng/mL) | 58.6 ± 24.2 | 50 mg, fed |
AUC₀–∞ (ng·h/mL) | 311.6 ± 54.3 | 50 mg, fed |
Half-life (h) | 13.2 ± 5.4 | 50 mg |
CLₜ (L/h) | 164.2 ± 26.9 | 50 mg |
Bioavailability | ~20% | Oral (vs. IV) |
Data from phase I clinical studies in healthy volunteers [2] [5] [6]
Naftopidil undergoes hepatic oxidation via cytochrome P450 enzymes:
Elimination occurs primarily via renal excretion of metabolites:
Table 3: Comparative Enantiomer Pharmacokinetics of Naftopidil
Parameter | R-Naftopidil | S-Naftopidil | Difference |
---|---|---|---|
Bioavailability | ~10% | ~20% | 2-fold higher for S-form |
Plasma AUC | 50% lower | 50% higher | Driven by metabolism |
Glucuronidation | Higher extent | Lower extent | 50% reduction for S-form |
Prostate Uptake | Higher | Lower | Enhanced tissue retention of R-form |
Data from rat and human liver microsome studies [5] [6] [10]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7